2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
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Overview
Description
2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
Related compounds have been shown to inhibit tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Biochemical Pathways
Trk inhibitors can trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
Related compounds have shown good solid-state emission intensities, suggesting that they can be designed as solid-state emitters by proper structural selection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the benzamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with pyrazolo[1,5-a]pyridine in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
Uniqueness
2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-chloro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-13-4-2-1-3-12(13)14(19)17-10-6-8-18-11(9-10)5-7-16-18/h1-9H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVLJWDOXGGXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=NN3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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